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Compound of Interest

Compound Name: 4-Chloro-6-methoxynicotinonitrile

Cat. No.: B594908 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 4-Chloro-6-methoxynicotinonitrile (CAS No. 1261493-38-2). Due to the limited availability

of public experimental data, this document focuses on predicted spectral characteristics

derived from established principles of NMR spectroscopy, infrared spectroscopy, and mass

spectrometry. Detailed experimental protocols for obtaining empirical data are also provided to

facilitate laboratory work.

Chemical Structure and Properties
IUPAC Name: 4-Chloro-6-methoxypyridine-3-carbonitrile

Molecular Formula: C₇H₅ClN₂O[1]

Molecular Weight: 168.58 g/mol [1]

Structure: 
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The following tables summarize the predicted spectroscopic data for 4-Chloro-6-
methoxynicotinonitrile. These predictions are based on the analysis of the chemical structure

and comparison with data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ)
ppm (Predicted)

Multiplicity Number of Protons Assignment

~8.5 s 1H Pyridine Ring (H-2)

~7.0 s 1H Pyridine Ring (H-5)

~4.0 s 3H Methoxy (-OCH₃)

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppm (Predicted) Carbon Assignment

~165 C-6 (attached to -OCH₃)

~155 C-2

~145 C-4 (attached to -Cl)

~115 C-5

~115 Cyano (-C≡N)

~95 C-3 (attached to -C≡N)

~55 Methoxy (-OCH₃)

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹)
(Predicted)

Intensity Vibrational Mode

~3100-3000 Medium Aromatic C-H Stretch

~2950, ~2850 Medium Methoxy C-H Stretch

~2230 Strong C≡N Stretch (Nitrile)

~1600, ~1480 Medium
Aromatic C=C and C=N Ring

Stretch

~1250 Strong
Aryl-O-CH₃ Asymmetric

Stretch

~1030 Strong Aryl-O-CH₃ Symmetric Stretch

~850 Strong C-Cl Stretch

Table 4: Predicted Mass Spectrometry Data
m/z (Predicted) Relative Intensity Ion Assignment

168/170 High (100:33)
[M]⁺/ [M+2]⁺ (Molecular ion

with ³⁵Cl/³⁷Cl)

153/155 Medium [M-CH₃]⁺

140/142 Medium [M-CO]⁺ or [M-N₂]⁺

133 Medium [M-Cl]⁺

105 Medium [M-Cl-CO]⁺ or [M-Cl-N₂]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following are detailed protocols for the acquisition of spectroscopic data for a solid organic

compound like 4-Chloro-6-methoxynicotinonitrile.

¹H and ¹³C NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully

dissolved.

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-15 ppm.

Number of Scans: 16-64 scans.

Relaxation Delay: 1-2 seconds.

Acquisition Time: 2-4 seconds.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Spectral Width: 0-220 ppm.

Number of Scans: 1024-4096 scans.

Relaxation Delay: 2-5 seconds.

Acquisition Time: 1-2 seconds.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b594908?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase and baseline correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy
Sample Preparation (ATR):

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Record a background spectrum of the empty ATR crystal.

Place a small amount of the solid sample onto the ATR crystal.

Apply pressure with the ATR anvil to ensure good contact.

IR Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Analysis:

Identify and label the major absorption bands.

Correlate the observed bands with known vibrational frequencies of functional groups.

Mass Spectrometry (EI)
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent

(e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

Instrument Setup (GC-MS):

Injector Temperature: 250 °C.
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Injection Volume: 1 µL.

Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), then ramp up

to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometer Conditions:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Source Temperature: 230 °C.

Mass Range: m/z 40-400.

Data Analysis:

Identify the molecular ion peak and its isotopic pattern to confirm the presence of chlorine.

Analyze the fragmentation pattern to identify major fragment ions.

Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized organic compound.
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Workflow for Spectroscopic Analysis of 4-Chloro-6-methoxynicotinonitrile
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Caption: Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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